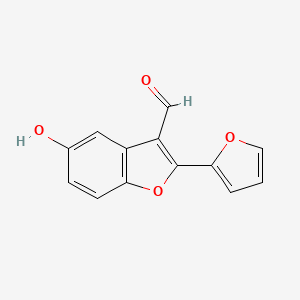

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

説明

Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse range of biological activities and are used in the synthesis of a variety of pharmaceutical compounds .

Synthesis Analysis

The synthesis of furan derivatives often involves electrophilic substitution at the 2-position of the furan ring . For example, 2-(2-furyl)benzothiazole has been synthesized through various electrophilic reactions including nitration, bromination, hydroxymethylation, formylation, and acylation .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques. For instance, 2-(2-furyl)ethanol, a related compound, has a molecular formula of C6H8O2 and a mono-isotopic mass of 112.052429 Da .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, 2-(2-furyl)benzothiazole has been found to undergo electrophilic reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For example, 2-(2-furyl)ethanol has a density of 1.1±0.1 g/cm3, a boiling point of 174.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .科学的研究の応用

Synthesis of Furan Derivatives

Furan compounds are of significant interest due to their wide range of applications in the chemical industry. The synthesis of stable furan derivatives, such as 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde , directly from carbohydrates is a challenging yet important task in contemporary chemistry . These derivatives are promising for biological screening due to their stability and solubility.

Biotransformation in Yeast Cultures

Biotransformations using yeast strains can selectively hydrogenate chalcone derivatives to produce compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde . This process is advantageous for the efficient production of target compounds with minimal formation of side products, which is crucial for the development of sweeteners and other food additives.

Urease Inhibition for Medical Applications

Derivatives of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde have been studied for their urease inhibitory properties . This is particularly relevant in medical research for the treatment of diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers.

Antiviral and Antibacterial Properties

Compounds derived from 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde exhibit a broad spectrum of biological activities, including antiviral and antibacterial properties . This makes them valuable for pharmaceutical applications where they can be used to combat various pathogens.

Antioxidant Activity

The antioxidant activity of furan derivatives is another important application in scientific research. Antioxidants play a crucial role in protecting cells from oxidative stress, and compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde could be used to develop new antioxidant therapies .

Sweeteners in Food Industry

The food industry has shown interest in dihydrochalcones, which can be synthesized from furan compounds. These sweeteners are synthesized by plant cells and are a part of our daily diet. The ability to synthesize these sweeteners from compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is beneficial for creating natural and healthy alternatives to traditional sugar .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMXRAUECZPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)

![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)

![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1387761.png)